molecular formula C10H14N2O6 B1252916 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1252916
M. Wt: 258.23 g/mol
InChI Key: NBKORJKMMVZAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-C-Methyluridine is a modified nucleoside, specifically a modified form of uridine, one of the building blocks of RNA. In the structure of 2’-C-Methyluridine, a methyl group is added at the 2’ carbon position of the ribose sugar in the nucleoside . Modifications to nucleosides, like 2’-C-Methyluridine, are common in nucleic acid chemistry and biology research. These modifications can affect the stability, binding affinity, and other properties of RNA molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-Methyluridine involves the selective methylation of the 2’-hydroxyl group of the ribose in uridine. This can be achieved through reactions with methylating agents such as diazomethane or other methylating reagents . For example, one method involves the use of an anomeric mixture of the protected and methylated sugar with tin tetrachloride under an argon atmosphere .

Industrial Production Methods: For industrial production, the synthesis of 2’-C-Methyluridine can be scaled up by optimizing the reaction conditions and purification processes. One approach involves the use of dichloromethane as a solvent, followed by cooling to produce a crystalline keto-derivative, an intermediate in the synthesis of 2’-C-Methyluridine, in high yields .

Chemical Reactions Analysis

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKORJKMMVZAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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